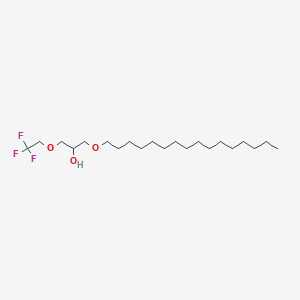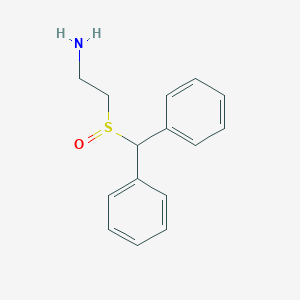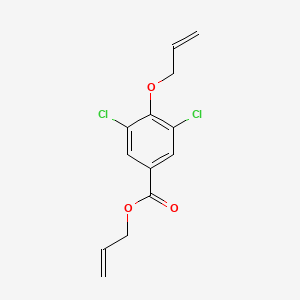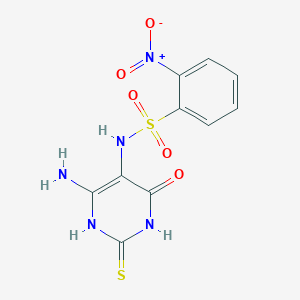
1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL is a synthetic organic compound characterized by its unique molecular structure, which includes a hexadecyloxy group and a trifluoroethoxy group attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL typically involves the reaction of hexadecanol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The process can be summarized as follows:
Step 1: Hexadecanol is reacted with 2,2,2-trifluoroethanol.
Step 2: A catalyst, such as sulfuric acid, is added to facilitate the reaction.
Step 3: The reaction mixture is heated to a temperature of around 60-80°C.
Step 4: The product is purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new compounds with different functional groups replacing the trifluoroethoxy group.
Scientific Research Applications
1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its trifluoroethoxy group may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Hexadecyloxy)-2-propanol: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
1-(Octadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL: Similar structure but with an octadecyloxy group instead of hexadecyloxy, affecting its physical and chemical properties.
Uniqueness
1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL is unique due to the presence of both hexadecyloxy and trifluoroethoxy groups, which confer distinct amphiphilic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
91168-99-9 |
|---|---|
Molecular Formula |
C21H41F3O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-ol |
InChI |
InChI=1S/C21H41F3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-17-20(25)18-27-19-21(22,23)24/h20,25H,2-19H2,1H3 |
InChI Key |
OMODPRJTTAATKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)

![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)

![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)

![Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14370719.png)
![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)

![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)
![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
